molecular formula C9H9BO4 B1463467 (6-Methoxybenzofuran-2-yl)boronic acid CAS No. 952737-54-1

(6-Methoxybenzofuran-2-yl)boronic acid

Cat. No. B1463467
M. Wt: 191.98 g/mol
InChI Key: MPLLPTYEVKJTJR-UHFFFAOYSA-N
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Description

“(6-Methoxybenzofuran-2-yl)boronic acid” is a chemical compound used in research . It has the molecular formula C9H9BO4 .


Molecular Structure Analysis

The molecular structure of “(6-Methoxybenzofuran-2-yl)boronic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . The InChI Key for this compound is MPLLPTYEVKJTJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as “(6-Methoxybenzofuran-2-yl)boronic acid”, have been studied for their use in various chemical reactions. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids are also recognized for their utility as reagents in transition metal-catalyzed transformations .


Physical And Chemical Properties Analysis

“(6-Methoxybenzofuran-2-yl)boronic acid” has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere, under -20°C . The solubility of this compound is not explicitly mentioned in the search results.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

(6-Methoxybenzofuran-2-yl)boronic acid derivatives have been utilized in synthesizing a variety of novel polycyclic heteroaromatic compounds. Through versatile reaction strategies, these derivatives contribute to the creation of compounds with potential applications in pharmaceuticals and materials science (Patankar et al., 2008).

Fluorescence-Based Detection

Boronic acids, including derivatives of (6-Methoxybenzofuran-2-yl)boronic acid, serve as key reagents in developing fluorescence-based sensors. Their ability to interrupt excited-state intramolecular proton transfer (ESIPT) has been exploited to detect boron-containing compounds selectively and sensitively, aiding in monitoring synthetic reactions and the presence of these compounds on solid supports (Aronoff et al., 2013).

Regioselective Hydroxyalkylations

In synthetic chemistry, (6-Methoxybenzofuran-2-yl)boronic acid derivatives have been employed to achieve highly regioselective 3-hydroxyalkylations. These reactions have enabled the efficient synthesis of 3-acyl-4-O-methyl tetronates, showcasing the versatility of boron compounds in organic synthesis (Paintner et al., 2001).

Fluorescent Reporter for Sugar Detection

The development of fluorescent sensors for carbohydrates has been significantly advanced by incorporating (6-Methoxybenzofuran-2-yl)boronic acid derivatives. These derivatives exhibit unique fluorescence changes upon sugar binding, providing a valuable tool for biochemical and medical research (Wang et al., 2005).

Catalysis and Organic Transformations

Boronic acids, including (6-Methoxybenzofuran-2-yl)boronic acid derivatives, have been recognized for their catalytic properties in various organic transformations. Their use extends beyond transition metal-catalyzed reactions, demonstrating versatility in promoting reactions under mild conditions and contributing to the development of greener chemical processes (Hall, 2019).

Future Directions

Boronic acids, including “(6-Methoxybenzofuran-2-yl)boronic acid”, have been gaining interest in medicinal chemistry due to their various biological activities such as anticancer, antibacterial, and antiviral activity . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could be promising for the development of new drugs in the future .

properties

IUPAC Name

(6-methoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLPTYEVKJTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678924
Record name (6-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxybenzofuran-2-yl)boronic acid

CAS RN

952737-54-1
Record name (6-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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